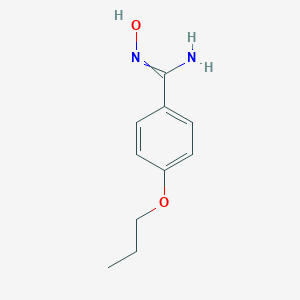

N-Hydroxy-4-propoxy-benzamidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

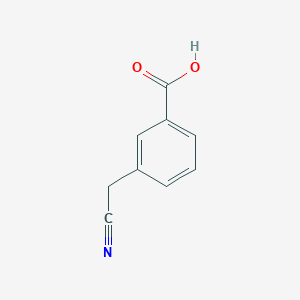

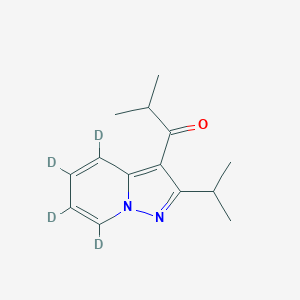

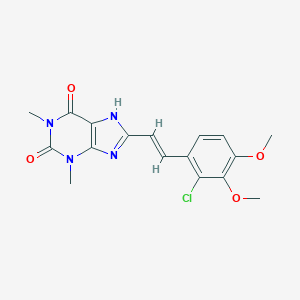

Molecular Structure Analysis

The N’-hydroxy-4-[3-[4-(N-hydroxycarbamimidoyl)phenoxy]propoxy]benzamidine molecule contains a total of 46 bonds. There are 26 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 amidine derivatives, 2 primary amines (aliphatic), 2 hydroxyl groups, and 2 ethers .Scientific Research Applications

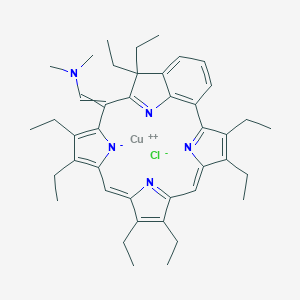

Material Science

N-Hydroxy-4-propoxy-benzamidine can be used in the field of material science. For instance, it has been used in the study of Copper (II) complexes . The compound forms a complex with Copper (II), which is insoluble in many organic solvents . This complex has been studied using infrared spectra, magnetic, and thermal studies . These studies support the use of N-Hydroxy-4-propoxy-benzamidine for gravimetric determination of Copper (II) in ores and alloys .

Antimicrobial Activity

N-Hydroxy-4-propoxy-benzamidine can also be used in the synthesis of compounds with antimicrobial activity . For example, it can be used in the synthesis of substituted (4-aminosulfonyl) phenyl-N’(phenylimino) benzamidine . These synthesized benzamidines have been studied for their potential antimicrobial activity against various pathogenic strains of bacteria and fungi .

Industrial Applications

N-Hydroxy-4-propoxy-benzamidine has potential industrial applications due to its bioactivity. While the specific industrial applications are not detailed in the source, the bioactivity of the compound suggests it could be used in a variety of industries, including pharmaceuticals, biotechnology, and chemical manufacturing.

Therapeutic Applications

The bioactivity of N-Hydroxy-4-propoxy-benzamidine also suggests potential therapeutic applications. The compound could be used in the development of new drugs or therapies, particularly given its antimicrobial activity .

Mechanism of Action

Target of Action

N-Hydroxy-4-propoxy-benzamidine (NHPB) is a derivative of benzamidine . It is known to target the Trypanosoma brucei Aquaglyceroporin-2 (TbAQP2) . TbAQP2 is a specific aquaglyceroporin required for high-affinity uptake of pentamidine .

Mode of Action

Instead, it acts as a nanomolar inhibitor of TbAQP2 glycerol permeability . The unique selectivity filter layout of TbAQP2 renders NHPB a potent inhibitor . The remarkable affinity of NHPB for TbAQP2 derives from an electrostatic interaction with Asp265 and shielding from water .

Biochemical Pathways

Its inhibition of tbaqp2 likely disrupts the normal functioning of trypanosoma brucei, a parasite responsible for human african trypanosomiasis .

Pharmacokinetics

Its bioactivity and potency suggest that it may have favorable pharmacokinetic properties.

Result of Action

The inhibition of TbAQP2 by NHPB likely disrupts the parasite’s normal functioning, potentially leading to its death . This could make NHPB a promising candidate for the treatment of diseases caused by Trypanosoma brucei .

properties

IUPAC Name |

N'-hydroxy-4-propoxybenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-7-14-9-5-3-8(4-6-9)10(11)12-13/h3-6,13H,2,7H2,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCDAYWHISVQPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383309 |

Source

|

| Record name | N-Hydroxy-4-propoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hydroxy-4-propoxy-benzamidine | |

CAS RN |

145259-49-0 |

Source

|

| Record name | N-Hydroxy-4-propoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Bis[2-(4-hydroxyphenyl)propan-2-yl]benzene-1,3-diol](/img/structure/B120301.png)